1-Octadecoxypropan-2-ol
Overview
Description
1-Octadecoxypropan-2-ol, also known as polyoxypropylene stearyl ether, is a compound with the molecular formula C21H43O2. It is a white, waxy, and odorless substance that is soluble in water and alcohol. This compound is widely used in various industries, including pharmaceuticals, cosmetics, and food, due to its unique properties and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecoxypropan-2-ol typically involves the reaction of stearyl alcohol with propylene oxide. This reaction is carried out under controlled conditions, often in the presence of a catalyst such as potassium hydroxide. The process involves the nucleophilic attack of the hydroxyl group of stearyl alcohol on the epoxide ring of propylene oxide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve multiple stages, including purification steps such as distillation and crystallization to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Octadecoxypropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
1-Octadecoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 1-Octadecoxypropan-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. This property is particularly useful in drug delivery systems, where it facilitates the absorption and distribution of active ingredients .
Comparison with Similar Compounds
Polyoxyethylene stearyl ether: Similar in structure but contains ethylene oxide units instead of propylene oxide.
Stearyl alcohol: A precursor in the synthesis of 1-Octadecoxypropan-2-ol, lacking the propylene oxide moiety.
Polyoxypropylene lauryl ether: Contains a shorter alkyl chain compared to this compound.
Uniqueness: this compound is unique due to its specific combination of hydrophobic and hydrophilic properties, making it an effective surfactant and emulsifier. Its ability to enhance the solubility and stability of various compounds sets it apart from other similar compounds .
Properties
IUPAC Name |
1-octadecoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-21(2)22/h21-22H,3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCIPRGNRQXXSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865197 | |
Record name | 1-(Octadecyloxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25231-21-4 | |
Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-octadecyl-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-octadecyl-ω-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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